4-(1H-Benzo[d][1,2,3]triazol-1-yloxy)butanoic acid
Description
Significance of Heterocyclic Scaffolds in Medicinal Chemistry
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental building blocks in the development of new therapeutic agents. Their prevalence in nature and their ability to engage in a wide range of biological interactions make them indispensable scaffolds in drug design. The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties, including polarity, hydrogen bonding capacity, and the ability to participate in various binding interactions with biological macromolecules.
The benzotriazole (B28993) moiety, a fused bicyclic system consisting of a benzene (B151609) ring and a triazole ring, is a prominent heterocyclic scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. gsconlinepress.com The benzotriazole ring system is relatively stable and can act as a versatile pharmacophore, capable of engaging in various non-covalent interactions such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions with biological targets. ijrrjournal.com The three nitrogen atoms in the triazole ring can act as both hydrogen bond donors and acceptors, contributing to the molecule's ability to bind to diverse protein targets. Furthermore, the lipophilic nature of the benzene ring can enhance membrane permeability, an important factor in drug bioavailability. The biological versatility of benzotriazole has led to its incorporation into a number of clinically investigated compounds. ijrrjournal.com
Table 1: Selected Reported Biological Activities of Benzotriazole Derivatives
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against a range of bacteria and fungi, including resistant strains. gsconlinepress.com |
| Antiviral | Inhibition of viral replication for various viruses. |
| Anticancer | Cytotoxic effects against various cancer cell lines. |
| Anti-inflammatory | Reduction of inflammation in preclinical models. ijpp.org.in |
| Analgesic | Pain-relieving effects observed in some derivatives. gsconlinepress.com |
This table provides a general overview of the biological activities associated with the benzotriazole scaffold and is not specific to 4-(1H-Benzo[d] gsconlinepress.comthieme-connect.comijrrjournal.comtriazol-1-yloxy)butanoic acid.
Butanoic acid, a short-chain fatty acid, and its derivatives play crucial roles in various biological processes and are valuable tools in chemical biology. The carboxylic acid group is a key functional moiety that is ionizable at physiological pH, allowing for ionic interactions and enhancing water solubility. In drug design, a butanoic acid linker can provide flexibility to a molecule, enabling it to adopt an optimal conformation for binding to its target. Moreover, the carboxylic acid group can serve as a handle for further chemical modifications or for conjugation to other molecules. In some contexts, butanoic acid derivatives themselves can exhibit biological activity, for instance, as inhibitors of certain enzymes. nih.gov
Conceptual Framework for Research on Hybrid Chemical Entities
The design of hybrid chemical entities, such as 4-(1H-Benzo[d] gsconlinepress.comthieme-connect.comijrrjournal.comtriazol-1-yloxy)butanoic acid, is a rational drug design strategy aimed at combining the therapeutic advantages of two or more different molecules into a single compound. This approach can lead to several potential benefits, including:
Dual or Multi-Targeting: The hybrid molecule may be able to interact with multiple biological targets simultaneously, which can be particularly advantageous for treating complex multifactorial diseases.
Synergistic Effects: The combined action of the two pharmacophores may result in a greater therapeutic effect than the sum of the individual components.
Improved Pharmacokinetic Properties: The physicochemical properties of the hybrid molecule, such as solubility, permeability, and metabolic stability, can be fine-tuned by selecting appropriate constituent moieties and linkers.
Overcoming Drug Resistance: By acting on multiple targets or through different mechanisms, hybrid molecules may be less susceptible to the development of drug resistance.
The design of a hybrid molecule involves the careful selection of the pharmacophoric units and the linker that connects them. The linker should be of an appropriate length and flexibility to allow the pharmacophores to reach their respective binding sites without steric hindrance.
Current Research Landscape and Unaddressed Challenges Pertaining to Benzo[d]gsconlinepress.comthieme-connect.comijrrjournal.comtriazole-Butanoic Acid Conjugates
While the individual components of 4-(1H-Benzo[d] gsconlinepress.comthieme-connect.comijrrjournal.comtriazol-1-yloxy)butanoic acid are well-studied, the specific research landscape for this exact conjugate is not extensively documented in publicly available literature. However, research on related benzotriazole-alkanoic acid conjugates provides insights into the potential applications and challenges in this area.
Detailed Research Findings:
Specific experimental data for 4-(1H-Benzo[d] gsconlinepress.comthieme-connect.comijrrjournal.comtriazol-1-yloxy)butanoic acid is limited. However, a product listing provides its CAS Registry Number as 502648-92-2 and its molecular formula as C10H11N3O3. chemicalbook.com Research on analogous structures, such as 4-(2H-Benzo[d] gsconlinepress.comthieme-connect.comijrrjournal.comtriazol-2-yl)butanoic acid (CAS 4144-70-1), an isomer of the title compound, indicates commercial availability, suggesting its utility as a synthetic building block. synthonix.com
Studies on other benzotriazole derivatives have demonstrated a wide range of biological activities. For instance, various N-substituted benzotriazoles have shown significant antimicrobial and antifungal properties. nih.gov The structure-activity relationship (SAR) studies of these derivatives often highlight the importance of the substituent on the benzotriazole nucleus for modulating biological activity. researchgate.net For example, the introduction of certain functional groups can enhance the potency or selectivity of the compound.
Table 2: Physicochemical Properties of a Related Compound: 4-Phenylbutyric Acid
| Property | Value |
|---|---|
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.20 g/mol |
| Boiling Point | 290.0 °C at 760 mm Hg |
| Melting Point | 47-49 °C |
| Solubility | 18 mg/mL |
| LogP | 2.42 |
Unaddressed Challenges:
The primary challenge concerning 4-(1H-Benzo[d] gsconlinepress.comthieme-connect.comijrrjournal.comtriazol-1-yloxy)butanoic acid is the lack of comprehensive studies on its synthesis, characterization, and biological evaluation. Key unaddressed challenges include:
Regioselective Synthesis: The synthesis of N-substituted benzotriazoles can be challenging due to the potential for the formation of both N1 and N2 isomers. Developing synthetic methods that provide high regioselectivity for the desired N1-substituted product is a significant hurdle. gsconlinepress.com
Biological Evaluation: There is a need for systematic in vitro and in vivo studies to determine the biological activity profile of 4-(1H-Benzo[d] gsconlinepress.comthieme-connect.comijrrjournal.comtriazol-1-yloxy)butanoic acid. This includes screening for a wide range of potential therapeutic targets.
Structure-Activity Relationship (SAR) Studies: A thorough investigation of the SAR for this class of compounds is required to understand how modifications to the benzotriazole ring, the butanoic acid linker, and the ether linkage affect biological activity.
Mechanism of Action: For any observed biological activity, elucidating the underlying mechanism of action at the molecular level is crucial for further drug development.
Pharmacokinetic and Toxicological Profiling: Comprehensive studies are needed to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound to evaluate its potential as a drug candidate.
Structure
3D Structure
Properties
IUPAC Name |
4-(benzotriazol-1-yloxy)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-10(15)6-3-7-16-13-9-5-2-1-4-8(9)11-12-13/h1-2,4-5H,3,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKIZWKJNQYMBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2OCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic properties of molecules. biointerfaceresearch.com
DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For 4-(1H-Benzo[d] mdpi.comresearchgate.netmdpi.comtriazol-1-yloxy)butanoic acid, DFT methods, such as B3LYP with a 6-31+G(d) basis set, are used to determine the most stable three-dimensional arrangement of its atoms, known as geometric optimization. biointerfaceresearch.com This process yields crucial information about bond lengths, bond angles, and dihedral angles.
Furthermore, these calculations provide key electronic properties that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity. rsc.org A smaller energy gap suggests higher reactivity.
| Parameter | Calculated Value (Illustrative) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
Electrostatic potential (ESP) mapping provides a visual representation of the charge distribution on the molecule's surface. mdpi.com It helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com In the ESP map of 4-(1H-Benzo[d] mdpi.comresearchgate.netmdpi.comtriazol-1-yloxy)butanoic acid, the oxygen atoms of the carboxyl group and the nitrogen atoms of the benzotriazole (B28993) ring are expected to show negative electrostatic potential (typically colored red or yellow), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the carboxylic acid and some parts of the aromatic ring would exhibit positive electrostatic potential (colored blue), marking them as sites for nucleophilic interaction.
Frontier Molecular Orbital (FMO) analysis focuses on the HOMO and LUMO as the primary orbitals involved in chemical reactions. youtube.com The distribution of these orbitals across the molecule is key to understanding its reactivity. For this compound, the HOMO is likely localized on the electron-rich benzotriazole ring system, while the LUMO may be distributed over the butanoic acid side chain and the benzene (B151609) part of the benzotriazole moiety. This distribution helps in predicting how the molecule will interact with other reagents.
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org It is widely used in drug design to predict the interaction between a small molecule ligand and a protein target.
Molecular docking simulations of 4-(1H-Benzo[d] mdpi.comresearchgate.netmdpi.comtriazol-1-yloxy)butanoic acid against various biomolecular targets, such as enzymes or receptors, can predict the most likely binding poses and estimate the binding affinity. The binding affinity is often expressed as a docking score or binding energy (in kcal/mol), with lower values indicating a more stable complex. These predictions are crucial for identifying potential therapeutic targets and for the rational design of more potent derivatives. For instance, docking studies on similar benzotriazole derivatives have been performed against targets like acetylcholinesterase, a key enzyme in Alzheimer's disease. researchgate.net
| Biomolecular Target (Example) | Predicted Binding Affinity (kcal/mol) (Illustrative) | Key Interacting Residues (Example) |
|---|---|---|
| Acetylcholinesterase | -8.5 | TYR70, TRP84, SER122 |
| Cyclooxygenase-2 (COX-2) | -9.2 | ARG120, TYR355, SER530 |
| Tumor Necrosis Factor-alpha (TNF-α) | -7.8 | TYR59, TYR119, GLY121 |
The stability of the ligand-protein complex is determined by a network of non-covalent interactions. researchgate.net Analysis of the docked poses of 4-(1H-Benzo[d] mdpi.comresearchgate.netmdpi.comtriazol-1-yloxy)butanoic acid reveals several key interactions:
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, likely forming hydrogen bonds with polar amino acid residues in the target's active site. The nitrogen atoms of the benzotriazole ring can also act as hydrogen bond acceptors.
Hydrophobic Interactions: The benzene ring and the butanoic acid chain can engage in hydrophobic interactions with nonpolar residues of the protein.
Pi-Stacking: The aromatic benzotriazole ring system can participate in pi-pi stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan.
These interactions are fundamental to the specificity and strength of the binding between the compound and its biological target.
Molecular Dynamics Simulations for Conformational Sampling and Stability
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations model the movement of atoms and molecules, providing insights into the conformational flexibility of both the ligand and the protein. By simulating the behavior of the 4-(1H-Benzo[d] mdpi.comresearchgate.netmdpi.comtriazol-1-yloxy)butanoic acid-protein complex in a solvated environment, researchers can assess the stability of the predicted binding mode.
These simulations can reveal whether the key interactions observed in docking are maintained over time and can help identify other stable conformations. The root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding site is often monitored to assess the stability of the complex. A stable RMSD value over the course of the simulation suggests a stable binding mode.
Virtual Screening and Ligand-Based Drug Design Strategies
Currently, there is a notable absence of publicly accessible research detailing the specific application of virtual screening or ligand-based drug design strategies focused solely on 4-(1H-Benzo[d] doaj.orgresearchgate.netmdpi.comtriazol-1-yloxy)butanoic acid. While the foundational chemical scaffold, 1H-Benzo[d] doaj.orgresearchgate.netmdpi.comtriazol-1-ol (hydroxybenzotriazole), is a well-established reagent in peptide synthesis and has appeared in broader computational studies of chemical reactivity, its butanoic acid derivative has not been the specific subject of published virtual screening campaigns or ligand-based modeling.
In related research, computational studies have been conducted on more complex molecules that contain the 1H-benzo[d] doaj.orgresearchgate.netmdpi.comtriazol-1-yloxy moiety. For instance, a hybrid molecule incorporating this group with a quinoline (B57606) system was investigated for its potential as an acetylcholinesterase inhibitor through molecular docking studies. doaj.orgresearchgate.net Such studies predict the binding interactions of a ligand within the active site of a target protein. However, these findings are specific to the larger, more complex derivative and cannot be directly extrapolated to the simpler 4-(1H-Benzo[d] doaj.orgresearchgate.netmdpi.comtriazol-1-yloxy)butanoic acid.
Ligand-based drug design, which relies on the knowledge of other molecules that bind to a biological target, would require a set of known active compounds structurally related to 4-(1H-Benzo[d] doaj.orgresearchgate.netmdpi.comtriazol-1-yloxy)butanoic acid. The lack of such data in the scientific literature prevents the development of pharmacophore models or similarity-based screening for this specific compound.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Similar to the section above, there is no specific chemoinformatic analysis or Quantitative Structure-Activity Relationship (QSAR) modeling for 4-(1H-Benzo[d] doaj.orgresearchgate.netmdpi.comtriazol-1-yloxy)butanoic acid reported in the available scientific literature.
QSAR studies are a cornerstone of modern drug discovery, aiming to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To develop a robust QSAR model, a dataset of structurally similar compounds with a range of measured biological activities is required. For 4-(1H-Benzo[d] doaj.orgresearchgate.netmdpi.comtriazol-1-yloxy)butanoic acid, such a dataset has not been published.
While chemoinformatics studies have been performed on other classes of benzotriazole derivatives, these are not directly applicable to the compound . For example, a QSAR analysis was conducted on a series of benzodiazepine-1,2,3-triazole derivatives to predict their activity as butyrylcholinesterase inhibitors. nih.gov This study highlights the methodology but does not provide specific data or models relevant to 4-(1H-Benzo[d] doaj.orgresearchgate.netmdpi.comtriazol-1-yloxy)butanoic acid.
The theoretical physicochemical properties of 4-(1H-Benzo[d] doaj.orgresearchgate.netmdpi.comtriazol-1-yloxy)butanoic acid can be calculated using various chemoinformatics tools. These properties are foundational for any predictive modeling; however, without experimental biological data, they remain purely theoretical and cannot be used to build a validated QSAR model.
Biological Activity Investigations: in Vitro and Mechanistic Studies
Enzyme Inhibition and Modulation Studies
No published studies were found that specifically evaluate the inhibitory activity of 4-(1H-Benzo[d] nih.govmdpi.comresearchgate.nettriazol-1-yloxy)butanoic acid against acetylcholinesterase. While other molecules containing a triazole or benzotriazole (B28993) moiety have been investigated for this purpose, with some showing potential as cholinesterase inhibitors, direct evidence for the activity of the subject compound is not available.
There is no available research detailing the assessment of 4-(1H-Benzo[d] nih.govmdpi.comresearchgate.nettriazol-1-yloxy)butanoic acid as an inhibitor of cyclooxygenase (COX) isoenzymes, COX-1 and COX-2. The anti-inflammatory potential of many compounds is evaluated through their ability to inhibit these enzymes, but such studies have not been reported for this specific chemical entity.
The interaction of 4-(1H-Benzo[d] nih.govmdpi.comresearchgate.nettriazol-1-yloxy)butanoic acid with cytochrome P450 enzymes, including the fungal CYP51, has not been documented in the scientific literature. The benzotriazole group is known to be a feature in some cytochrome P450 inhibitors; however, specific inhibitory data, such as IC₅₀ values, for the title compound are absent.
While some benzotriazole-containing compounds have been explored as potential histone deacetylase (HDAC) inhibitors, there are no specific studies reporting the evaluation of 4-(1H-Benzo[d] nih.govmdpi.comresearchgate.nettriazol-1-yloxy)butanoic acid for this activity.
No experimental data exists in the public domain regarding the inhibitory effects of 4-(1H-Benzo[d] nih.govmdpi.comresearchgate.nettriazol-1-yloxy)butanoic acid on dihydroorotate (B8406146) dehydrogenase (DHODH).
Due to the lack of primary research on the inhibitory activities of 4-(1H-Benzo[d] nih.govmdpi.comresearchgate.nettriazol-1-yloxy)butanoic acid against the specified enzymes, there are no studies available that elucidate the mechanistic details of its potential interactions with these biological targets.
Antimicrobial Activity Assessments and Mechanisms
There is no available scientific literature detailing the in vitro evaluation of 4-(1H-Benzo[d]triazol-1-yloxy)butanoic acid against either Gram-positive or Gram-negative bacterial strains.
No studies have been published that assess the antifungal efficacy of 4-(1H-Benzo[d]triazol-1-yloxy)butanoic acid against any pathogenic fungi.
The antiviral properties of 4-(1H-Benzo[d]triazol-1-yloxy)butanoic acid and its potential to interfere with the viral replication cycle have not been investigated in any published research.
As there are no studies on the antimicrobial activity of 4-(1H-Benzo[d]triazol-1-yloxy)butanoic acid, its underlying molecular mechanisms of action have not been investigated.
Anticancer Activity in Cell Line Models and Pathway Analysis
There is no data from in vitro cytotoxicity or antiproliferative assays for 4-(1H-Benzo[d]triazol-1-yloxy)butanoic acid on any cancer cell lines.
Mechanistic Studies on Cell Cycle Arrest and Apoptosis Induction
The induction of cell cycle arrest and apoptosis are hallmark strategies for anticancer drug development. While direct studies on 4-(1H-Benzo[d] nih.govnih.govnih.govtriazol-1-yloxy)butanoic acid are not prominent, research on its constituent motifs provides insight into its potential mechanisms.
Role of the Benzotriazole/Benzimidazole (B57391) Moiety: Derivatives of the structurally similar benzimidazole scaffold have been shown to effectively suppress cell cycle progression and induce apoptosis in various cancer cell lines. nih.govnih.gov For instance, certain benzoxazole (B165842) derivatives can trigger cell cycle arrest and activate the mitochondrial pathway of apoptosis, characterized by a decrease in mitochondrial membrane potential and the activation of caspases like caspase-9 and caspase-3. nih.gov Similarly, halogenated benzimidazole derivatives have demonstrated pro-apoptotic efficacy in leukemia and prostate cancer cells. mdpi.com These effects are often tied to the inhibition of key cellular kinases.
Role of the Butanoic Acid (Butyrate) Moiety: The butanoic acid (butyrate) component is a short-chain fatty acid well-documented for its anticancer properties. Butyrate (B1204436) is known to induce apoptosis and cell cycle arrest in colorectal cancer cells. figshare.com Its mechanisms often involve the inhibition of histone deacetylases (HDACs), leading to changes in gene expression that favor cell cycle inhibitors like p21 and p27, ultimately causing arrest in the G1 or G2/M phase of the cell cycle. nih.govmdpi.com Studies on other natural compounds have shown that induction of apoptosis can be mediated through the generation of reactive oxygen species (ROS) and the modulation of the Bcl-2 family of proteins to favor pro-apoptotic members like Bax. nih.gov
The combination of a benzotriazole nucleus, known for its broad biological activities researchgate.net, with a butyrate tail suggests that 4-(1H-Benzo[d] nih.govnih.govnih.govtriazol-1-yloxy)butanoic acid could potentially exhibit cytotoxic effects through similar dual mechanisms.
Modulation of Key Signaling Pathways in Cancer Biology
The anticancer activity of a compound is intrinsically linked to its ability to modulate critical signaling pathways that govern cell survival, proliferation, and death.
Insights from Triazole Derivatives: Various derivatives incorporating a triazole ring have been investigated for their impact on cancer signaling. For example, a novel oleanolic acid derivative containing a 1,2,3-triazole moiety was found to induce apoptosis in breast cancer cells by suppressing the Notch-Akt signaling pathway. nih.gov Other studies have implicated different pathways; for instance, gallic acid has been shown to impede lung cancer progression by targeting the PI3K/Akt pathway, which subsequently alters the expression of proteins involved in both apoptosis (Bax, Bcl-2) and cell cycle regulation (p21, Cyclin D1/E1). biomolther.org
Insights from the Butyrate Moiety: Butyrate's anticancer effects are governed by complex molecular mechanisms. It is known to act as a signaling molecule by activating cell-surface G protein-coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109A, in addition to its role as an HDAC inhibitor. nih.gov Activation of these pathways can influence immune responses, reduce inflammation, and impede tumor progression. nih.gov The inhibition of the PI3K/Akt pathway is a recurring theme in the action of various anticancer agents, leading to downstream effects on cell cycle and apoptosis. biomolther.org
Given these precedents, 4-(1H-Benzo[d] nih.govnih.govnih.govtriazol-1-yloxy)butanoic acid might modulate one or more of these key cancer-related pathways, although specific targets for this exact molecule have not been identified.
Other Biological Activities
Anti-Inflammatory Effects and Associated Molecular Targets
The benzotriazole and butanoic acid moieties have been individually investigated for their roles in inflammation.
Benzotriazole Derivatives: The anti-inflammatory potential of benzotriazole derivatives appears to be highly dependent on their specific structure. A study that prepared and tested various benzotriazolylalkanoic acids found that while some structures exhibited significant anti-inflammatory and antinociceptive (pain-reducing) effects, the specific class of benzotriazol-1-yloxyalkanoic acids, to which 4-(1H-Benzo[d] nih.govnih.govnih.govtriazol-1-yloxy)butanoic acid belongs, was found to be devoid of anti-inflammatory action in their models. nih.gov However, other research has noted mild to moderate anti-inflammatory properties for different series of benzotriazole compounds. nih.gov
Butanoic Acid (Butyrate): Butyrate has a complex and dual role in regulating inflammation. It can inhibit key inflammatory signaling pathways like NF-κB and AKT. nih.gov By activating specific GPCRs, it can help mitigate inflammation, which is beneficial in the context of inflammatory bowel disease and potentially in preventing colitis-associated cancer. nih.gov However, under certain conditions, it has also been observed to have pro-inflammatory characteristics. nih.gov
Antitubercular Potential and Mycobacterial Target Engagement
The triazole and benzotriazole scaffolds are featured in many compounds designed as antimicrobial agents.
Benzotriazole/Triazole Derivatives: The benzotriazole nucleus is considered a versatile pharmacophore, and its derivatives have been explored for a wide range of biological properties, including antimycobacterial activity. nih.gov A broad review of benzotriazole's properties highlights its investigation as an antitubercular agent. nih.gov More specifically, collections of 1,2,3-triazole derivatives designed as mimics of unsaturated fatty acids have been tested against Mycobacterium tuberculosis, with several analogs showing activity at micromolar concentrations. nih.gov The mechanism of action for azole-based compounds can involve the inhibition of crucial mycobacterial enzymes, such as those involved in cell envelope biosynthesis. nih.gov
Antimalarial Activity against Plasmodium Species
In the search for new treatments to combat drug-resistant malaria, various heterocyclic compounds, including those with triazole and benzimidazole structures, have been evaluated.
Benzotriazole/Benzimidazole/Triazole Derivatives: The general class of 1,2,3-triazoles has been reported to exhibit a myriad of biological activities, including antimalarial potential. nih.gov Research into related benzimidazole derivatives has yielded compounds with promising activity against Plasmodium falciparum. nih.gov Studies on some of these derivatives suggest they may act via a mechanism that does not interfere with hemozoin biocrystallization, which is the target of traditional drugs like chloroquine. nih.gov Furthermore, derivatives of 4-amino benzoic acid (PABA) incorporating other nitrogen-containing heterocycles have been designed as inhibitors of the Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) enzyme, a key target in malaria treatment. nih.gov
The data for these related compounds are summarized in the table below.
| Biological Activity | Compound Class Studied | Key Findings |
| Cell Cycle Arrest | Benzoxazole Derivatives | Induction of cell cycle arrest and apoptosis. nih.gov |
| Apoptosis | Butyrate (Butanoic Acid) | Induces apoptosis, often via HDAC inhibition. figshare.comnih.gov |
| Signaling Pathways | 1,2,3-Triazole Derivatives | Can suppress pathways like Notch-Akt. nih.gov |
| Anti-Inflammatory | Benzotriazol-1-yloxyalkanoic acids | Found to be inactive in one study. nih.gov |
| Antitubercular | 1,2,3-Triazole Fatty Acid Mimics | Active against M. tuberculosis at micromolar concentrations. nih.gov |
| Antimalarial | Benzimidazole Derivatives | Showed activity against chloroquine-resistant P. falciparum. nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of Benzo[d]tandfonline.comijrrjournal.comresearchgate.nettriazole Substitution Patterns on Biological Response
The benzotriazole (B28993) scaffold is a critical pharmacophore, and substitutions on its benzene (B151609) ring can drastically alter biological activity, selectivity, and pharmacokinetic properties. mdpi.com Research on various benzotriazole derivatives has shown that the nature, position, and size of substituents are key determinants of the biological response. mdpi.comnih.gov
For instance, the introduction of small, hydrophobic groups such as chloro (–Cl) or methyl (–CH₃) has been shown to enhance the antifungal activity of some benzotriazole derivatives against species like Candida albicans and Aspergillus niger. nih.gov In other cases, halogenation of the benzotriazole ring has led to a significant increase in antiviral activity. A study on benzotriazole-based antiviral agents found that derivatives with two chlorine atoms at the C-4 and C-5 positions of the benzotriazole ring exhibited potent activity against Coxsackievirus B5 (CVB5). mdpi.com
Conversely, the addition of certain groups can be detrimental to activity. In a series of compounds evaluated for choleretic activity, the introduction of a methyl or a methoxy (B1213986) group at the 6-position of the benzotriazole ring resulted in a decrease in biological activity compared to the unsubstituted parent compound. nih.gov This highlights that even subtle electronic and steric changes to the benzotriazole core can have profound effects on molecular recognition by biological targets.
| Substituent | Position(s) | Observed Effect on Biological Activity | Reference Activity |
|---|---|---|---|
| -Cl, -CH₃ | Not specified | Enhanced antifungal activity | Antifungal nih.gov |
| -Cl | C-4 and C-5 | Increased antiviral (CVB5) activity | Antiviral mdpi.com |
| -F | C-4 | Component of active antiviral (RSV/CVB5) compounds | Antiviral mdpi.com |
| -CH₃, -OCH₃ | C-6 | Decreased choleretic activity | Choleretic nih.gov |
Role of the Butanoic Acid Chain and Its Modifications on Bioactivity
The butanoic acid moiety serves multiple functions that are integral to the compound's bioactivity. The terminal carboxylic acid group is highly polar and ionizable at physiological pH, which typically allows it to form strong ionic bonds or hydrogen bonds with specific residues, such as arginine or lysine, in a target protein's binding site. nih.gov
Influence of the Ether Linkage on Molecular Recognition and Pharmacological Profile
The ether linkage connecting the benzotriazole ring to the butanoic acid chain is a key structural element that influences the molecule's three-dimensional shape and physicochemical properties. This linkage provides significant conformational flexibility, allowing the benzotriazole and butanoic acid moieties to adopt various spatial orientations. This rotational freedom is crucial for the molecule to find an energetically favorable conformation that complements the topology of the target's active site.
Bioisosteric Replacements and Their Effects on Activity and Selectivity
Bioisosteric replacement is a fundamental strategy in medicinal chemistry to fine-tune the properties of a lead compound. For 4-(1H-Benzo[d] tandfonline.comijrrjournal.comresearchgate.nettriazol-1-yloxy)butanoic acid, bioisosteric modifications can be considered for each of its three main components.
Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced by other acidic functional groups to modulate acidity (pKa), lipophilicity, and metabolic stability. nih.gov The most common bioisostere for a carboxylic acid is a tetrazole ring. openaccessjournals.comdrughunter.com Tetrazoles have a similar pKa to carboxylic acids and can participate in similar ionic and hydrogen bonding interactions, but they are larger and can offer improved metabolic stability and cell permeability in certain contexts. drughunter.com Other potential bioisosteres include hydroxamic acids, sulfonamides, and acylsulfonamides. nih.gov Each replacement would uniquely alter the compound's physicochemical profile, potentially leading to changes in potency and selectivity. nih.govopenaccessjournals.com
| Original Group | Bioisostere | Key Property Changes |
|---|---|---|
| Carboxylic Acid (-COOH) | Tetrazole | Similar pKa, increased size and metabolic stability. openaccessjournals.comdrughunter.com |
| Acylsulfonamide | Can lower pKa to match carboxylic acid. nih.gov | |
| Hydroxamic Acid | Moderately acidic (pKa ~8-9), strong metal chelator. nih.gov | |
| Phosphonic Acid | More polar than carboxylic acid. nih.gov |
Benzotriazole Bioisosteres: The benzotriazole ring itself can be considered a bioisostere of other bicyclic aromatic systems. However, studies have shown that its replacement often leads to a loss of activity. For example, in one series of compounds, replacing the benzotriazole ring with a benzimidazole (B57391), benzothiazole, or benzoxazole (B165842) moiety resulted in less active or completely inactive compounds, underscoring the specific importance of the triazole portion of the scaffold for that particular biological target. nih.gov
Conformational Analysis and Its Correlation with Biological Efficacy
The biological efficacy of 4-(1H-Benzo[d] tandfonline.comijrrjournal.comresearchgate.nettriazol-1-yloxy)butanoic acid is intrinsically linked to its three-dimensional conformation. The flexibility imparted by the ether linkage and the single bonds of the butanoic acid chain allows the molecule to exist as a multitude of conformers in solution. However, it is presumed that only a specific, low-energy "bioactive conformation" is responsible for effective binding to a biological target.
Computational chemistry techniques, such as molecular docking and molecular dynamics simulations, are invaluable tools for studying the conformational preferences of such molecules. nih.govcurrentopinion.be Molecular docking studies can predict the preferred binding mode of the compound within a protein's active site, revealing key interactions. ijpsjournal.comresearchgate.net For this molecule, a likely binding hypothesis would involve the planar benzotriazole ring engaging in hydrophobic or π-stacking interactions with aromatic amino acid residues, while the terminal carboxylate forms a salt bridge with a positively charged residue. The specific spatial arrangement of these interactions is dictated by the molecule's ability to adopt the correct conformation.
Development of Predictive Models for Structure-Activity Relationships
To systematically explore the SAR of this compound class and to guide the design of more potent analogs, quantitative structure-activity relationship (QSAR) models can be developed. tandfonline.com QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.
The process involves several steps:
Data Set Generation: A series of analogs of 4-(1H-Benzo[d] tandfonline.comijrrjournal.comresearchgate.nettriazol-1-yloxy)butanoic acid would be synthesized with systematic variations in all three regions of the molecule. Their biological activity against a specific target would then be measured.
Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These can include physicochemical properties (e.g., logP, pKa), electronic descriptors (e.g., atomic charges), and steric or topological indices.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links a subset of the most relevant descriptors to the observed biological activity. researchgate.net
Validation: The predictive power of the resulting model is rigorously tested using both internal (e.g., leave-one-out cross-validation) and external validation (using a set of compounds not included in the model-building process). tandfonline.comnih.gov
A validated QSAR model can be a powerful predictive tool, allowing researchers to estimate the biological activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of optimized derivatives. tandfonline.comnih.gov
Advanced Applications and Future Research Directions
Development as Chemical Probes for Biological Systems
The structure of 4-(1H-Benzo[d]triazol-1-yloxy)butanoic acid is well-suited for development into chemical probes. The terminal carboxylic acid group on the butanoic acid chain provides a convenient attachment point for various reporter tags, such as fluorophores, biotin, or photoaffinity labels. Benzotriazole (B28993) chemistry has been instrumental in creating affinity labeling probes that facilitate selective and rapid protein modification, which is crucial for target identification and the development of covalent inhibitors.
By conjugating a fluorescent dye to the carboxylic acid, researchers can create probes for fluorescence microscopy to visualize the subcellular localization of the molecule's biological targets. Similarly, attaching a photoreactive group could enable photoaffinity labeling studies to covalently link the molecule to its binding partners upon UV irradiation, allowing for their subsequent isolation and identification. The benzotriazole core itself may contribute to the binding affinity and selectivity of the probe for its target protein.
Integration into Hybrid Molecules and Conjugates for Enhanced Biological Properties
The creation of hybrid molecules, which combine two or more pharmacophores into a single entity, is a promising strategy in drug discovery. The structure of 4-(1H-Benzo[d]triazol-1-yloxy)butanoic acid is ideal for this approach. The carboxylic acid function can be readily converted into an amide or ester, linking the benzotriazole moiety to another biologically active molecule. This can lead to compounds with dual modes of action, improved potency, or enhanced selectivity.
For instance, conjugating this compound to a known anticancer agent could result in a hybrid molecule that targets multiple pathways involved in tumor growth. Research on other triazole-based hybrids has demonstrated the potential of this strategy. For example, quinoline-based-triazole hybrids have been synthesized and evaluated for their biological activities. Similarly, linking the benzotriazole-butanoic acid structure to peptides or antibodies could create targeted drug conjugates that deliver the active benzotriazole scaffold specifically to diseased cells, minimizing off-target effects. The development of coumarin-amino acid-benzotriazole conjugates is one such explored avenue.
Utilization as Scaffolds for Novel Chemical Biology Tools
The benzotriazole ring is recognized as a "versatile scaffold" in medicinal chemistry. It serves as a core structure that can be systematically modified with different functional groups to generate a library of diverse compounds for biological screening. 4-(1H-Benzo[d]triazol-1-yloxy)butanoic acid represents a pre-functionalized scaffold, offering multiple points for diversification.
Potential Diversification Points:
The Carboxylic Acid: Can be converted to a wide range of amides, esters, and other functional groups to probe interactions with biological targets.
The Benzene (B151609) Ring: Substituents such as halogens, alkyl, or nitro groups can be introduced to modulate the electronic properties and steric profile of the molecule, influencing its binding affinity and pharmacokinetic properties.
The Butanoic Acid Linker: The length and rigidity of the linker can be altered to optimize the spatial orientation of the benzotriazole core relative to its binding site.
This scaffold-based approach allows for the rapid generation of new chemical entities to explore structure-activity relationships (SAR) and develop novel tools for probing biological pathways.
Exploration in Areas Beyond Conventional Medicinal Chemistry (e.g., Agrochemicals, Materials Science)
The utility of the benzotriazole core extends beyond pharmaceuticals. Its derivatives have established applications in materials science and agrochemistry, suggesting potential non-medical uses for 4-(1H-Benzo[d]triazol-1-yloxy)butanoic acid.
Agrochemicals: Benzotriazole derivatives have shown significant antifungal activity against pathogens like Candida albicans and Aspergillus niger. The subject compound could serve as a lead structure for developing new fungicides for crop protection.
Materials Science: Benzotriazoles are well-known as effective corrosion inhibitors for metals, particularly copper. The butanoic acid chain of 4-(1H-Benzo[d]triazol-1-yloxy)butanoic acid could be used to anchor the molecule to surfaces or incorporate it into polymer coatings to enhance corrosion resistance. Furthermore, benzotriazole derivatives have been investigated for their fluorescent properties and potential use in organic light-emitting diodes (OLEDs), opening avenues for applications in electronics.
Design Principles for Next-Generation Benzo[d]triazole-Butanoic Acid Derivatives
The design of future derivatives will be guided by established structure-activity relationships (SAR) to optimize desired properties. Key principles involve strategic modifications to the molecule's core structure to enhance biological activity, selectivity, and pharmacokinetic profiles. Molecular docking studies can further refine these designs by predicting binding interactions with target proteins.
| Molecular Modification Site | Design Strategy | Potential Impact | Supporting Rationale |
|---|---|---|---|
| Benzene Ring of Benzotriazole | Introduction of electron-withdrawing (e.g., -Cl, -NO₂) or electron-donating (e.g., -OCH₃) groups. | Modulate binding affinity, metabolic stability, and cell permeability. | Halogen substitutions have been shown to be pivotal in the binding interactions of benzotriazole derivatives. |
| Butanoic Acid Chain | Varying the chain length (e.g., propanoic, pentanoic acid) or introducing conformational constraints (e.g., cyclopropyl (B3062369) groups). | Optimize the spatial positioning of the pharmacophore for improved target engagement. | Structural modifications that allow for greater molecular flexibility can influence biological activity. |
| Ether Linkage (-O-) | Replacement with bioisosteric groups such as an amine (-NH-), sulfide (B99878) (-S-), or amide (-CONH-). | Alter hydrogen bonding capacity, lipophilicity, and metabolic stability. | Bioisosteric replacement is a common strategy to improve pharmacological properties. |
| Carboxylic Acid Terminus | Conversion to amides or esters with diverse substituents. | Enhance target specificity, cell penetration, and create prodrugs. | The synthesis of N-acylbenzotriazoles is a well-established method for creating derivatives. |
Emerging Research Methodologies and Their Application to the Compound Class
Advancements in synthetic chemistry are enabling more efficient and environmentally friendly production of benzotriazole derivatives. These emerging methodologies are crucial for synthesizing novel analogs of 4-(1H-Benzo[d]triazol-1-yloxy)butanoic acid for further research.
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves product yields compared to conventional heating methods. It has been successfully applied to the N-alkylation of benzotriazole and the synthesis of various derivatives.
Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction for creating triazole-containing molecules. This method is ideal for linking the benzotriazole scaffold to other molecular fragments to build complex hybrid molecules and conjugates.
Green Chemistry Approaches: The development of solvent-free reaction conditions represents a move towards more sustainable chemical synthesis. These methods reduce waste and minimize the use of hazardous organic solvents.
| Methodology | Description | Advantages for Synthesizing Derivatives | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reaction mixtures. | Rapid reaction times, higher yields, improved product purity. | |
| Click Chemistry (CuAAC) | Copper-catalyzed reaction between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole. | High efficiency, regioselectivity, and suitability for creating complex hybrid molecules. | |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often under thermal or microwave conditions. | Environmentally friendly, reduced waste, and often simpler workup procedures. |
Q & A
Q. What are the optimized synthetic routes for 4-(1H-benzo[d][1,2,3]triazol-1-yloxy)butanoic acid, and how do reaction conditions influence yield?
The synthesis of benzotriazole derivatives often employs microwave irradiation to enhance reaction efficiency and reduce time compared to conventional heating. For example, benzotriazole-containing triazole-thione analogs were synthesized via microwave-assisted methods, achieving high yields (85–92%) under controlled temperature and solvent conditions (e.g., ethanol or acetic acid) . For the target compound, ester intermediates (e.g., ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate) are typically hydrolyzed under acidic or basic conditions. Reaction optimization should prioritize solvent polarity, catalyst selection (e.g., glacial acetic acid for condensation), and reflux duration to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features should be prioritized?
- 1H/13C NMR : Confirm the presence of the benzotriazole moiety (aromatic protons at δ 7.5–8.5 ppm) and the butanoic acid chain (α-proton near δ 2.5–3.0 ppm).
- FTIR : Identify the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- HRMS : Validate molecular ion peaks ([M+H]+ or [M–H]−) and fragmentation patterns.
- UV-Vis : Assess solvatochromic behavior, as seen in benzotriazole derivatives, to study electronic transitions influenced by solvent polarity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Refer to safety data sheets (SDS) for related esters (e.g., ethyl 4-(1H-benzo[d][1,2,3]triazol-1-yl)butanoate), which highlight hazards such as skin/eye irritation and respiratory sensitization. Use PPE (gloves, goggles, lab coats), work in a fume hood, and avoid inhalation of dust. Store at 2–8°C in airtight containers, and dispose of waste via approved chemical protocols .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate the electronic properties and bioactivity of this compound?
- DFT Calculations : Optimize the molecular geometry using B3LYP/6-311G(d,p) basis sets to analyze frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. These predict reactivity sites, such as the triazole ring’s nucleophilic centers .
- Docking Studies : Screen against biological targets (e.g., enzymes, receptors) using AutoDock Vina. For example, benzotriazole derivatives have shown affinity for kinase domains due to hydrogen bonding with the triazole N-atoms and π-π stacking with aromatic residues .
Q. What strategies resolve contradictions in solvatochromic data or bioactivity assays for benzotriazole derivatives?
Contradictions often arise from solvent polarity effects or assay conditions. For solvatochromism, use Kamlet-Taft or Reichardt’s parameters to quantify solvent polarity and correlate with spectral shifts . In bioassays, control variables such as pH (e.g., carboxylic acid protonation state), incubation time, and cell line specificity. For example, DPPH radical-scavenging assays require strict oxygen-free conditions to avoid false positives .
Q. How does the compound’s stability under varying pH and temperature conditions impact its application in drug delivery systems?
Perform accelerated stability studies (ICH guidelines):
Q. What novel functionalization approaches (e.g., click chemistry, microwave-assisted synthesis) can diversify this compound’s derivatives?
- Click Chemistry : Introduce triazole or isoxazole rings via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, 1,2,3-triazole analogs have been synthesized with enhanced antibacterial activity .
- Microwave-Assisted Amination : React with substituted benzaldehydes or amines under microwave irradiation (80–120°C, 30–60 min) to generate Schiff bases or amide derivatives .
Q. What are the limitations of current biological activity data, and how can researchers address gaps in mechanistic understanding?
Existing data often lack in vivo validation and target specificity. Address this by:
- Conducting kinase inhibition profiling (e.g., EGFR, VEGFR2) to identify primary targets.
- Using metabolomics to track metabolic stability and off-target effects.
- Comparing with structurally similar compounds (e.g., 4-(phthalimid-1-yl)butanoic acid) to infer structure-activity relationships .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
